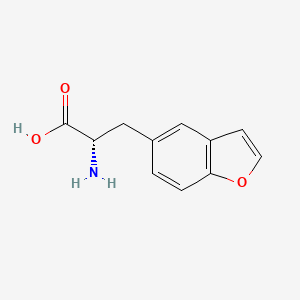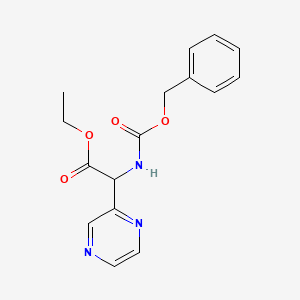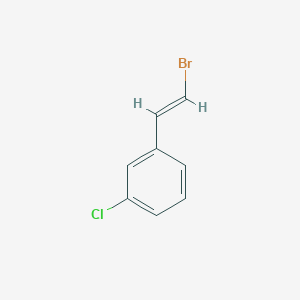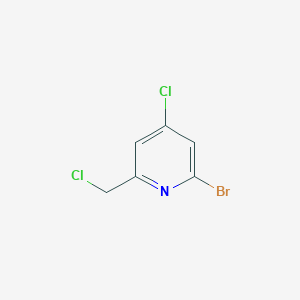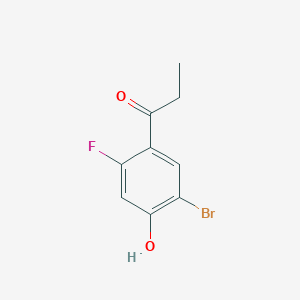
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of phenol with bromoacetone under alkaline conditions . The reaction is typically carried out at room temperature and is neutralized with an acid after completion. Another method involves the use of concentrated sulfuric acid and sodium nitrite, maintaining the temperature between 8-10°C during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.
Scientific Research Applications
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but lacks the bromine atom.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar structure but lacks the fluorine atom.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Similar structure but has an ethyl group instead of bromine and fluorine.
Uniqueness
1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. These halogen atoms enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrFO2/c1-2-8(12)5-3-6(10)9(13)4-7(5)11/h3-4,13H,2H2,1H3 |
InChI Key |
BTTSTKOWWRNITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


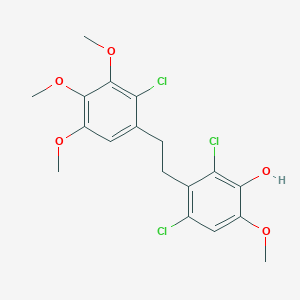
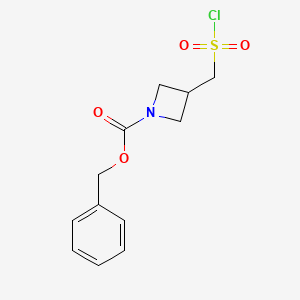
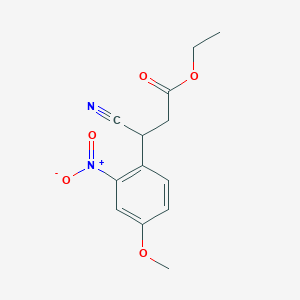

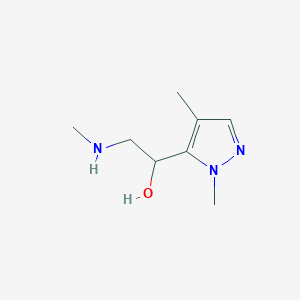
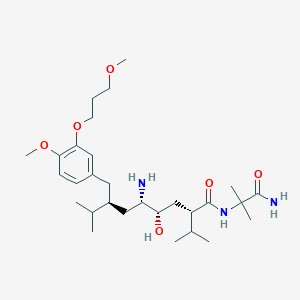
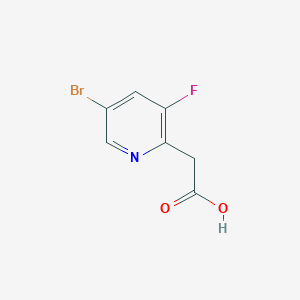
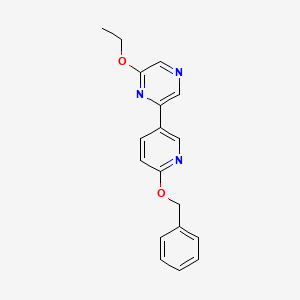
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

